2-(4-Butoxyphenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxyphenyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a 4-butoxyphenyl group. Furans are heterocyclic aromatic compounds with a five-membered ring containing one oxygen atom. The presence of the butoxyphenyl group enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)furan can be achieved through several methods. One common approach involves the reaction of 4-butoxybenzaldehyde with furan in the presence of a catalyst. The reaction typically proceeds via a condensation mechanism, forming the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can modify the furan ring or the butoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols.
Scientific Research Applications
2-(4-Butoxyphenyl)furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)furan involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Phenylfuran: Lacks the butoxy group, resulting in different chemical properties.
2-(4-Methoxyphenyl)furan: Contains a methoxy group instead of a butoxy group, affecting its reactivity and applications.
2-(4-Ethoxyphenyl)furan: Similar structure with an ethoxy group, leading to variations in its chemical behavior.
Uniqueness
2-(4-Butoxyphenyl)furan is unique due to the presence of the butoxy group, which enhances its solubility and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
69836-65-3 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)furan |
InChI |
InChI=1S/C14H16O2/c1-2-3-10-15-13-8-6-12(7-9-13)14-5-4-11-16-14/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
FEUAGBGLAIWYDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.